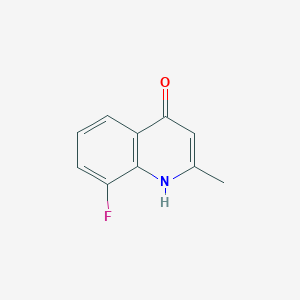

8-Fluoro-2-methylquinolin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUXFHIYAWGJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572353 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5288-22-2 | |

| Record name | 8-Fluoro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science. Quinoline scaffolds are foundational in the development of therapeutic agents, and the strategic incorporation of fluorine can enhance pharmacological properties such as metabolic stability and binding affinity. This document details the physicochemical properties, synthesis, and potential applications of this compound, serving as a crucial resource for its utilization as a versatile building block in drug discovery and the development of novel organic materials. While specific biological data for this compound is limited, this guide extrapolates its potential activities based on structurally related compounds.

Chemical and Physical Properties

This compound, with the CAS number 5288-22-2, is a heterocyclic compound featuring a quinoline core structure.[1] The presence of a fluorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position bestows upon it unique chemical characteristics.[1] It is also known by its synonym, 8-Fluoro-2-methyl-4-quinolinol.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5288-22-2 | |

| Molecular Formula | C10H8FNO | [1][2] |

| Molecular Weight | 177.18 g/mol | [1][2] |

| Appearance | Pale cream to pale brown powder/crystal | [1] |

| Melting Point | 230 - 236 °C | [1] |

| Purity | >98% | [1] |

| IUPAC Name | 8-fluoro-2-methyl-1H-quinolin-4-one | [3] |

| InChI Key | LLUXFHIYAWGJGO-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through established methodologies for quinoline synthesis, such as the Conrad-Limpach reaction. This involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[4]

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from the synthesis of structurally similar compounds and provides a reliable method for the gram-scale production of this compound.

Step 1: Condensation of 2-Fluoroaniline with Ethyl Acetoacetate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1 equivalent).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the excess reactants and solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or polyphosphoric acid (PPA), in a suitable reaction vessel.[5]

-

Heat the mixture to a high temperature (typically 250-260 °C for Dowtherm A) to induce cyclization.[5]

-

Maintain the temperature for 30-60 minutes.

-

Monitor the completion of the reaction by TLC.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

If using Dowtherm A: Add a non-polar solvent like hexane to the cooled mixture to precipitate the product. Filter the solid, wash with hexane, and dry.[5]

-

If using PPA: Carefully pour the hot reaction mixture into ice-water with vigorous stirring to precipitate the product. Filter the solid and wash with water until the filtrate is neutral.[5]

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antibacterial, and antifungal properties.[6] The introduction of a fluorine atom can significantly enhance these properties.

Potential Therapeutic Activities

Based on the activities of structurally related compounds, this compound and its derivatives are hypothesized to possess several biological activities:

-

Anticancer Activity: Many quinoline derivatives are investigated as anticancer agents due to their ability to act as kinase or topoisomerase inhibitors.[6]

-

Antibacterial Activity: The fluoroquinolone class of antibiotics is a testament to the antibacterial potential of fluorinated quinolines.[6]

-

Antifungal Activity: The fungicidal properties of the related compound Ipflufenoquin suggest that derivatives of this compound could also exhibit antifungal activity.[6]

References

A Comprehensive Technical Review of 8-Fluoro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-2-methylquinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in organic electronics.[1][2] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacological profiles of molecules.[2] This technical guide provides a comprehensive review of the available information on this compound, including its chemical properties, synthesis, and potential biological activities based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this document aims to serve as a foundational resource by summarizing its known attributes and providing inferred knowledge from structurally similar molecules.

Chemical and Physical Properties

This compound, with the CAS number 5288-22-2, is a quinoline derivative characterized by a fluorine atom at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position.[1] It is a pale cream to pale brown powder or crystal with a purity typically greater than 98%.[1]

| Property | Value | Reference |

| CAS Number | 5288-22-2 | [1] |

| Molecular Formula | C10H8FNO | [1][3] |

| Molecular Weight | 177.18 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 8-Fluoro-4-hydroxy-2-methylquinoline, 8-Fluoro-2-methyl-4-quinolinol | [1] |

| Appearance | Pale cream to pale brown powder/crystal | [1] |

| Melting Point | 230 °C – 236 °C | [1] |

| Purity | >98% | [1] |

Synthesis

The synthesis of this compound can be achieved via the Conrad-Limpach reaction, a well-established method for the synthesis of 4-hydroxyquinolines.[4] This involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed in two main steps starting from 2-fluoroaniline and ethyl acetoacetate.[3]

Experimental Protocol (Adapted from a similar synthesis)

The following protocol is adapted from the gram-scale production of the structurally related 6,8-Difluoro-2-methylquinolin-4-ol and is expected to be applicable for the synthesis of this compound.[4]

Step 1: Condensation to form Ethyl 3-((2-fluorophenyl)amino)but-2-enoate

-

Combine 2-fluoroaniline (1 equivalent), ethyl acetoacetate (1 equivalent), and ethanol in a round-bottom flask.

-

Add a catalytic amount of a suitable acid (e.g., concentrated HCl).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure to obtain the crude intermediate oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to form this compound

-

In a three-neck flask equipped for high temperatures, heat a high-boiling solvent (e.g., Dowtherm A) to approximately 250 °C.

-

Slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the temperature at ~250 °C for 30-60 minutes.

-

Allow the reaction mixture to cool to below 100 °C, which should cause the product to precipitate.

-

Filter the solid product using a Büchner funnel.

-

Wash the collected solid with a suitable solvent like hot toluene to remove the high-boiling solvent, followed by hexanes.

-

Dry the final product under vacuum.

Biological Activity and Potential Applications

While there is a significant gap in the literature regarding the specific biological evaluation of this compound, the broader class of quinoline derivatives is well-known for a wide spectrum of biological activities.[2] Fluorination is a common strategy in drug design to enhance potency and metabolic stability.[2]

Inferred Biological Activities

Based on structurally related compounds, this compound and its derivatives could be investigated for the following activities:

-

Antifungal Activity: A structurally related compound, Ipflufenoquin (a 7,8-difluoro-2-methylquinoline derivative), is a known fungicide.[2] This suggests that this compound could serve as a scaffold for the development of new antifungal agents.

-

Antibacterial Activity: The 4-quinolone moiety is a key pharmacophore in many antibacterial agents, such as fluoroquinolone antibiotics.[2] The mechanism of action for some quinoline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5]

-

Anticancer Activity: Numerous quinoline derivatives have been explored as anticancer agents.[2]

-

Anti-inflammatory and Analgesic Effects: The quinoline ring is a core structure in compounds possessing anti-inflammatory and analgesic properties.[5]

-

Antimalarial Activity: The quinoline framework is famously associated with antimalarial drugs like chloroquine.[5]

It is important to note that a study on a fluoroquinolone with fluorine at the 8-position showed decreased antibacterial activity and increased cytotoxicity upon UVA irradiation.[6]

Applications in Materials Science

This compound is considered a valuable building block in materials science.[1] Its conjugated molecular structure makes it suitable for the synthesis of dyes used in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[1] The presence of multiple functional groups allows for facile chemical modifications to tune the material's electronic and optical properties.[1]

Proposed Workflow for Biological Screening

For drug development professionals interested in exploring the therapeutic potential of this compound, a general workflow for screening is proposed below.

Conclusion

This compound is a versatile fluorinated building block with potential applications in both medicinal chemistry and materials science. While specific biological data for this compound is scarce, the well-documented activities of related fluorinated quinolines suggest that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antifungal and antibacterial research. Further investigation into the synthesis of a diverse library of its derivatives and subsequent biological screening is warranted to fully elucidate its potential. The synthetic protocols and workflows presented in this guide provide a solid foundation for researchers to embark on such studies.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Fluoro-2-methylquinolin-4-ol IUPAC name and structure

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-ol

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Structure

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

IUPAC Name: this compound

Synonyms:

-

8-fluoro-2-methyl-4-quinolinol

-

8-Fluoro-4-hydroxy-2-methylquinoline[2]

-

8-FLUORO-4-HYDROXYQUINALDINE[3]

CAS Number: 5288-22-2[2]

Chemical Structure: The structure consists of a quinoline core with a methyl group at position 2, a hydroxyl group at position 4, and a fluorine atom at position 8. This compound can exist in tautomeric equilibrium with its quinolone form, 8-fluoro-2-methyl-1H-quinolin-4-one.[4][5]

-

SMILES: CC1=CC(=O)C2=C(N1)C(=CC=C2)F[4]

-

InChI Key: LLUXFHIYAWGJGO-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 177.18 g/mol | [2] |

| Appearance | Pale cream to pale brown powder/crystal | [2] |

| Purity | >98% | [2] |

| Melting Point | 230 °C – 236 °C | [2] |

| Predicted XlogP | 2.0 | [4] |

Synthesis and Experimental Protocols

This compound is typically synthesized via a Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is adapted from established procedures for structurally similar compounds.[6][7]

Step 1: Condensation to form Enamine Intermediate

-

Reagents: Combine equimolar amounts of 2-fluoroaniline and ethyl acetoacetate in a round-bottom flask. Ethanol can be used as a solvent.

-

Catalyst: Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-((2-fluorophenyl)amino)but-2-enoate, typically as an oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

Solvent: Add the crude intermediate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a condenser.

-

Reaction: Heat the mixture to approximately 250 °C. The cyclization reaction will occur, accompanied by the evolution of ethanol.

-

Precipitation: Maintain the high temperature until the reaction is complete (monitored by TLC). Upon cooling, the desired product, this compound, will precipitate out of the solvent.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Biological Activity and Applications

While specific biological activity data for this compound is not extensively documented in public literature, the quinoline scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of quinoline and 8-hydroxyquinoline are known to exhibit a wide spectrum of biological activities.[8]

Potential Therapeutic Areas:

-

Anticancer: Numerous quinoline derivatives are investigated as anticancer agents, acting through mechanisms like kinase and topoisomerase inhibition.[1]

-

Antimicrobial: The 4-quinolone moiety is a key pharmacophore in many antibacterial agents (e.g., fluoroquinolones).[1] Studies on various synthetic quinolines have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

-

Antifungal: Related difluoro-2-methylquinoline compounds, such as Ipflufenoquin, are potent fungicides.[1][10] This suggests that 8-fluoro derivatives could also be explored for antifungal applications.[1]

Applications in Materials Science: Due to its conjugated molecular structure, this compound serves as a versatile heterocyclic building block for the synthesis of functional materials.[2]

-

OLEDs and DSSCs: It is used to synthesize dyes for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[2]

-

Fluorescent Bioimaging: The core structure can be modified to create fluorescent probes for monitoring cellular activities.[2]

Research and Development Workflow

The development of novel compounds based on the this compound scaffold follows a logical progression from synthesis to biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. ossila.com [ossila.com]

- 3. cn.chemcd.com [cn.chemcd.com]

- 4. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]

- 5. ossila.com [ossila.com]

- 6. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 8-Fluoro-2-methylquinolin-4-ol in DMSO and other solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Fluoro-2-methylquinolin-4-ol is a fluorinated derivative of the quinoline scaffold, a class of compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The incorporation of fluorine into organic molecules can substantially alter their physicochemical properties, including solubility, lipophilicity, and metabolic stability. An understanding of the solubility of this compound is crucial for its handling, formulation, and development as a potential therapeutic agent, as solubility directly impacts bioavailability and the design of in vitro assays.

A thorough review of publicly available literature indicates that specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and other common organic solvents has not been extensively reported. This guide, therefore, provides a detailed experimental protocol for researchers to determine these values in their own laboratories, alongside a qualitative assessment of its expected solubility based on the general characteristics of quinoline derivatives.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5288-22-2 | |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Molecular Weight | 177.18 g/mol | [1] |

| IUPAC Name | 8-fluoro-2-methyl-4-quinolinol | |

| Physical Form | Solid | |

| Purity | Typically >95% |

Qualitative Solubility Profile

The structure of this compound contains several features that influence its solubility:

-

Quinoline Core: The aromatic heterocyclic ring system is largely hydrophobic.

-

Hydroxyl Group (-OH): The presence of a hydroxyl group at the 4-position allows for hydrogen bonding, which may increase solubility in protic solvents (e.g., ethanol, methanol).

-

Fluorine Atom (-F): The fluorine atom at the 8-position increases the molecule's lipophilicity, which can enhance solubility in non-polar organic solvents.[4]

-

Methyl Group (-CH₃): The methyl group is a small, non-polar substituent.

Generally, quinoline derivatives exhibit moderate to good solubility in polar aprotic solvents like DMSO and N,N-dimethylformamide (DMF), which are commonly used to prepare stock solutions for biological screening.[5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Table 2 is provided as a template for researchers to populate with their experimentally determined data, which can be obtained using the protocol outlined in Section 5.

Table 2: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane (DCM) | 25 | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).[6][7]

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, water)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

-

HPLC system with UV detector

-

Analytical balance

Step 1: Preparation of Saturated Solution

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., 2 mL). The excess solid is crucial to ensure that the solution reaches saturation.[6]

-

Seal the vials tightly to prevent solvent evaporation.[5]

-

Prepare three replicate samples for each solvent.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. A typical duration is 24 to 48 hours.[6][8]

Step 3: Separation of Undissolved Solid

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand at the same constant temperature to let the undissolved solid settle.

-

To ensure complete removal of solid, centrifuge the samples at a high speed.[7]

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This filtered solution is the saturated solution.[7]

Step 4: Quantification by HPLC

-

Prepare Calibration Standards: Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted sample solution using an appropriate HPLC method. A general starting method for quinoline derivatives is provided in Table 3.[9][10]

-

Construct Calibration Curve: Plot the peak area from the HPLC analysis against the concentration of the standards to generate a calibration curve.

-

Calculate Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).[5]

Table 3: General HPLC Method Parameters for Quinoline Derivative Analysis

| Parameter | Recommended Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and water (with 0.1% formic acid or other modifier) |

| Flow Rate | 1.0 mL/min[9] |

| Detection | UV detector; wavelength to be determined by a UV scan of the compound (e.g., 254 nm, 340 nm)[9] |

| Injection Volume | 10 µL[9] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Mandatory Visualizations

The following diagrams illustrate the generalized workflow for determining compound solubility and a logical relationship for considering solubility in early-stage drug discovery.

Caption: A generalized workflow for the experimental determination of compound solubility.

Caption: Logical workflow for assessing compound solubility in drug discovery.

References

- 1. ossila.com [ossila.com]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

8-Fluoro-2-methylquinolin-4-ol: A Technical Guide to its Putative Mechanisms of Action

Foreword: Scientific inquiry into the precise biological activities of 8-Fluoro-2-methylquinolin-4-ol is currently in its nascent stages. Publicly available literature does not yet contain definitive studies elucidating its specific mechanism of action. However, its structural similarity to a well-established class of bioactive molecules—the quinolines—provides a robust framework for postulating its potential therapeutic applications and molecular targets. This technical guide synthesizes the known mechanisms of action of structurally related quinoline derivatives to infer the probable biological activities of this compound. The following sections will delve into hypothesized antibacterial, antifungal, and anticancer properties, supported by quantitative data from analogous compounds and detailed experimental protocols for assessing these activities.

Potential Antibacterial Activity: Inhibition of Bacterial Topoisomerases

The fluoroquinolone scaffold is a cornerstone of antibacterial therapy. The introduction of a fluorine atom, as seen in this compound, is a common strategy to enhance the antibacterial potency of quinoline derivatives. The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting their function, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome.

Quantitative Data: Inhibitory Activity of Structurally Related Fluoroquinolones

The following table summarizes the 50% inhibitory concentrations (IC50) of various fluoroquinolones against DNA gyrase and topoisomerase IV from Enterococcus faecalis. This data provides a benchmark for the potential potency of this compound.

| Compound | DNA Gyrase IC50 (µg/mL) | Topoisomerase IV IC50 (µg/mL) | Reference |

| Sitafloxacin | 1.38 | 1.42 | [1] |

| Gatifloxacin | 5.60 | 4.24 | [1] |

| Tosufloxacin | 11.6 | 3.89 | [1] |

| Sparfloxacin | 25.7 | 19.1 | [1] |

| Ciprofloxacin | 27.8 | 9.30 | [1] |

| Levofloxacin | 28.1 | 8.49 | [1] |

Experimental Protocols

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Relaxed pBR322 plasmid DNA

-

E. coli DNA gyrase

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Test compound (this compound)

-

Agarose gel, electrophoresis equipment, and DNA staining agent (e.g., ethidium bromide)

Procedure:

-

On ice, prepare a reaction mixture containing assay buffer and relaxed pBR322 plasmid DNA.

-

Add varying concentrations of the test compound to the reaction tubes. Include a no-drug control.

-

Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer/loading dye.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

This assay measures the inhibition of topoisomerase IV's ability to decatenate (unlink) catenated kinetoplast DNA (kDNA).

Materials:

-

Kinetoplast DNA (kDNA)

-

E. coli Topoisomerase IV

-

Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 1 mM DTT, 1 mM ATP)

-

Test compound

-

Agarose gel and electrophoresis system

Procedure:

-

Set up reaction tubes with assay buffer and kDNA.

-

Add serial dilutions of the test compound.

-

Start the reaction by adding E. coli Topoisomerase IV.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction and deproteinize the samples.

-

Separate the decatenated and catenated DNA using agarose gel electrophoresis.

-

Stain and visualize the DNA. Inhibition is indicated by the persistence of catenated DNA networks.

Signaling Pathway Diagram

Caption: Putative inhibition of bacterial DNA gyrase and topoisomerase IV.

Potential Antifungal Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition

The di-fluoro-2-methylquinoline core is present in the fungicide Ipflufenoquin, which acts by inhibiting dihydroorotate dehydrogenase (DHODH).[2] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Inhibition of this enzyme would starve the fungal cells of necessary nucleotides, leading to cessation of growth and cell death.

Quantitative Data: Antifungal Activity of DHODH Inhibitors and Related Quinolines

The following table presents the antifungal activity of a DHODH inhibitor and a related quinoline derivative, indicating the potential range of efficacy for this compound.

| Compound | Fungal Species | MIC/EC50 (µg/mL) | Reference |

| F901318 (Orotomide) | Aspergillus fumigatus | ≤0.06 (MIC) | |

| Ac12 (Quinoline Derivative) | Sclerotinia sclerotiorum | 0.52 (EC50) | [3] |

| Ac12 (Quinoline Derivative) | Botrytis cinerea | 0.50 (EC50) | [3] |

Experimental Protocols

This spectrophotometric assay measures the inhibitory effect of a compound on DHODH activity by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human or fungal DHODH

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

-

Test compound

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the diluted compound, DHODH enzyme, and CoQ10.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of DHO and DCIP.

-

Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate

-

RPMI-1640 medium

-

96-well microplates

-

Test compound

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in RPMI-1640 medium.

-

Inoculate each well with the fungal suspension. Include a drug-free growth control.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by reading the optical density.

Signaling Pathway Diagram

Caption: Postulated inhibition of the de novo pyrimidine biosynthesis pathway.

Potential Anticancer Activity: Multiple Mechanisms

Quinoline derivatives are a rich source of anticancer compounds that act through various mechanisms, including the inhibition of protein kinases, topoisomerase enzymes, and the disruption of tubulin polymerization. The presence of the quinoline scaffold in this compound suggests it could exhibit similar cytotoxic effects on cancer cells.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table provides a selection of IC50 values for various quinoline derivatives against different human cancer cell lines, illustrating the potential for this class of compounds in oncology.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-quinoline Isomer 2a | HeLa (Cervical) | 0.14 | [4] |

| Bis-quinoline Isomer 2b | MCF-7 (Breast) | 0.3 | [4] |

| Quinoline-Pyrazoline Hybrid 51 | DLD1 (Colorectal) | 0.0318 | [5] |

| 4-Anilino Quinoline 38 | MCF-7 (Breast) | comparable to positive control | [5] |

| Quinoline Derivative 55 | HL-60 (Leukemia) | 19.88 | [6] |

| 3-Quinoline Derivative 11 | MCF-7 (Breast) | 29.8 | [6] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the kinase, its substrate, and the test compound in the reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and measure the kinase activity. For ADP-Glo, this involves converting the ADP generated to ATP and then measuring the light produced in a luciferase-based reaction. The amount of light is inversely proportional to the kinase activity.

Signaling Pathway Diagram

Caption: Hypothesized anticancer mechanisms of action for quinoline derivatives.

References

- 1. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

Potential Biological Activities of 8-Fluoro-2-methylquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms can significantly enhance the pharmacological profile of these molecules. This technical guide provides an in-depth exploration of the potential biological activities of 8-Fluoro-2-methylquinolin-4-ol. Due to a notable gap in the scientific literature regarding this specific compound, this document synthesizes data from structurally related fluorinated quinolines and analogous heterocyclic systems to infer its potential therapeutic applications. We present hypothesized activities, including antifungal, anticancer, and antibacterial properties, supported by quantitative data from related compounds. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways and research workflows to guide future investigations into this promising, yet underexplored, chemical entity.

Introduction

Quinoline and its derivatives have long been recognized as "privileged structures" in drug discovery, forming the core of numerous approved therapeutic agents.[1] Their rigid, bicyclic aromatic system provides a versatile template for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The 4-quinolone moiety is a particularly important pharmacophore, notably present in the fluoroquinolone class of antibiotics.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and overall potency.[2] this compound, a fluorinated quinoline derivative, is identified primarily as a key intermediate in the synthesis of novel pharmaceutical compounds.[2] However, its own biological profile remains largely uncharacterized in public domain literature, presenting a significant opportunity for novel drug discovery efforts.[2] This guide aims to bridge this knowledge gap by extrapolating the potential biological activities of this compound based on the established pharmacology of its structural analogs.

Hypothesized Biological Activities

Based on the biological profiles of structurally similar compounds, this compound is hypothesized to possess antifungal, anticancer, and antibacterial properties.

Antifungal Activity

The potential for antifungal activity is strongly suggested by the fungicidal properties of other fluorinated quinoline derivatives. For instance, a series of novel fluorinated quinoline analogs derived from 8-fluoro-2,3-dimethylquinolin-4-ol have demonstrated significant activity against various phytopathogenic fungi.[3][4]

Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives (at 50 µg/mL) [3][4]

| Compound Reference | Fungal Strain | Inhibition (%) |

| 2b | Sclerotinia sclerotiorum | >80 |

| 2e | Sclerotinia sclerotiorum | >80 |

| 2f | Sclerotinia sclerotiorum | >80 |

| 2k | Sclerotinia sclerotiorum | >80 |

| 2n | Sclerotinia sclerotiorum | >80 |

| 2g | Rhizoctonia solani | 80.8 |

| 2p | Rhizoctonia solani | 76.9 |

| Tebufloquin (Control) | Rhizoctonia solani | 69.7 |

| 2n | Cercospora arachidicola | 60.0 |

| Tebufloquin (Control) | Cercospora arachidicola | 37.5 |

| 2f, 2k, 2n | Physalospora piricola | 76.0 |

| Tebufloquin (Control) | Physalospora piricola | 65.4 |

Furthermore, studies on other quinoline derivatives have shown potent activity against human fungal pathogens like Candida species.[5][6] The preliminary mechanism of action for some antifungal quinolines involves the disruption of the cell membrane, leading to increased permeability and release of cellular contents.[7]

Anticancer Activity

The quinoline scaffold is present in numerous anticancer agents.[8][9][10] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with DNA replication and repair by targeting topoisomerases.[11][12][13]

For example, certain 2,4-disubstituted quinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.[8] Similarly, 8-hydroxyquinoline derivatives have demonstrated significant antitumor effects both in vitro and in vivo.[1][14]

Table 2: Cytotoxic Activity of Related Quinoline Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | IC₅₀ | 0.314 - 4.65 µg/cm³ | [8] |

| 7-chloro-4-quinolinylhydrazone | HTC-8 (Colon) | IC₅₀ | 0.314 - 4.65 µg/cm³ | [8] |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | IC₅₀ | 0.314 - 4.65 µg/cm³ | [8] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | MTS₅₀ | 6.25±0.034 µg/mL | [14] |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS₅₀ | 12.5–25 µg/mL | [14] |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 | IC₅₀ | 19.88 ± 3.35 µg/ml | [8] |

| 2,8-bis(trifluoromethyl)quinoline | U937 | IC₅₀ | 43.95 ± 3.53 µg/ml | [8] |

Antibacterial Activity

The structural similarity of the 4-quinolone core to the well-established fluoroquinolone antibiotics suggests a strong potential for antibacterial activity. These antibiotics typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While direct data is lacking, various quinoline analogs have been synthesized and tested against both Gram-positive and Gram-negative bacteria.[15][16][17] For instance, certain 4-hydroxy-2-quinolone analogs have shown inhibitory effects against Staphylococcus aureus.[16]

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |

| 4-hydroxy-2-quinolone analogs (3i, 3j) | Staphylococcus aureus | Inhibitory Concentration | 125–1000 µg/mL | [16] |

| Quinazolin-2,4-dione hybrid (3c) | Escherichia coli | MIC | 2.5 - 10 µg/mL | [18] |

| Quinazolin-2,4-dione hybrid (3c) | Pseudomonas aeruginosa | MIC | 2.5 - 10 µg/mL | [18] |

| Quinazolin-2,4-dione hybrid (3c) | Bacillus subtilis | MIC | 2.5 - 10 µg/mL | [18] |

| Quinazolin-2,4-dione hybrid (3c) | Staphylococcus aureus | MIC | 2.5 - 10 µg/mL | [18] |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol.[19]

Procedure:

-

In a three-necked flask, combine 2-fluoroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq).

-

Heat the mixture to 150 °C and maintain for a duration determined by reaction monitoring (e.g., via TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Place the flask in an ice bath and carefully adjust the pH to 7-8 using a 10% aqueous sodium hydroxide solution, which will cause the product to precipitate.

-

Filter the resulting solid, wash with cold water, and dry to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Prepare a suspension of the test fungus (e.g., Candida albicans, Aspergillus flavus) in sterile saline from a fresh culture. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

-

Microplate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to achieve a range of test concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Anticancer Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

-

Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Pathways and Workflows

To further guide research, the following diagrams illustrate a potential mechanism of action for anticancer activity and a general workflow for drug discovery based on the this compound scaffold.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal properties of new series of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. ijmphs.com [ijmphs.com]

- 12. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Fluoro-2-methylquinolin-4-ol, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in the public domain, this document combines predicted data with established analytical methodologies to serve as a valuable resource for researchers.

Introduction

This compound is a heterocyclic compound with potential applications in drug discovery and as a building block for functional materials. Its structural elucidation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents available and predicted spectroscopic data and outlines the experimental protocols for their acquisition.

Spectroscopic Data

The following sections summarize the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for this compound.

2.1. Mass Spectrometry (MS)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 178.06627 |

| [M+Na]⁺ | 200.04821 |

| [M-H]⁻ | 176.05171 |

| [M]⁺ | 177.05844 |

Data sourced from computational predictions.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental NMR data for this compound is not widely published, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the analysis of structurally similar quinoline derivatives and established principles of NMR spectroscopy. It is important to note that actual experimental values may vary based on solvent and other experimental conditions.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.4 | Singlet |

| H3 | ~6.2 | Singlet |

| H5 | ~7.6 | Multiplet |

| H6 | ~7.2 | Multiplet |

| H7 | ~7.5 | Multiplet |

| NH | (broad signal, variable) | Singlet |

| OH | (broad signal, variable) | Singlet |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~18 |

| C2 | ~150 |

| C3 | ~108 |

| C4 | ~178 |

| C4a | ~140 |

| C5 | ~125 (JC-F) |

| C6 | ~115 (JC-F) |

| C7 | ~123 (JC-F) |

| C8 | ~155 (JC-F) |

| C8a | ~142 (JC-F) |

2.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the expected characteristic absorption bands for this compound.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Broad, Strong |

| N-H stretch (amide tautomer) | 3100-3500 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (keto tautomer) | 1650-1690 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

| C-F stretch | 1000-1400 | Strong |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for quinolinols.

-

Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire spectra for a longer duration to account for the lower natural abundance of the ¹³C isotope.

-

Further structural confirmation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC.

-

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the spectrum to identify the characteristic absorption bands.

-

3.3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Use an ESI source in both positive and negative ion modes to detect various adducts.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe its fragmentation pattern.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

The Lynchpin of Innovation: 8-Fluoro-2-methylquinolin-4-ol in Modern Drug Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. The strategic introduction of fluorine atoms into this scaffold is a widely employed technique to enhance metabolic stability, binding affinity, and overall bioactivity. This guide focuses on a particularly valuable, yet underexplored, building block: 8-Fluoro-2-methylquinolin-4-ol. This compound serves as a critical intermediate in the synthesis of a new generation of pharmaceuticals, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties and Purity

This compound is a fluorinated heterocyclic compound with properties that make it an excellent starting material for further chemical elaboration. Commercially available sources indicate a high degree of purity, which is essential for its use in pharmaceutical synthesis.

| Property | Value | Reference |

| CAS Number | 5288-22-2 | [1] |

| Molecular Formula | C₁₀H₈FNO | [1] |

| Molecular Weight | 177.18 g/mol | [1] |

| Appearance | Pale cream to pale brown powder/crystal | [1] |

| Melting Point | 230–236 °C | [1] |

| Purity | >95-98% | [1][2] |

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction. The following protocol is adapted from the successful synthesis of the closely related 8-fluoro-2,3-dimethylquinolin-4-ol, which reported a high yield.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

Reagents and Equipment:

-

2-Fluoroaniline

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA)

-

10% aqueous sodium hydroxide solution

-

250 mL three-necked flask

-

Heating mantle with temperature control

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

To a 250 mL three-necked flask, add 2-fluoroaniline (1.0 eq), ethyl acetoacetate (1.0 eq), and polyphosphoric acid (1.5 eq).

-

Heat the mixture to 150 °C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Place the flask in an ice bath and carefully adjust the pH to 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.

-

The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with deionized water, and dry under a vacuum.

-

-

Expected Yield: Based on the synthesis of the analogous 8-fluoro-2,3-dimethylquinolin-4-ol, a yield of approximately 89% can be anticipated.[3]

From Intermediate to Bioactive Scaffold: Synthesis of 8-Fluoro-2-methylquinolin-4-amine

The 4-hydroxy group of the quinolinol is readily converted to other functional groups, such as an amino group, to create scaffolds for further drug development. The 4-aminoquinoline moiety is a key feature in many kinase inhibitors.

Figure 2: General workflow for the synthesis of 4-aminoquinoline derivatives.

Experimental Protocol:

-

Step 1: Chlorination

-

Treat this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction typically proceeds at an elevated temperature.

-

After the reaction is complete, the excess POCl₃ is carefully removed, often by quenching with ice.

-

The resulting 4-chloro-8-fluoro-2-methylquinoline can be isolated and purified.

-

-

Step 2: Amination

-

The 4-chloro intermediate is then reacted with a primary amine (e.g., a substituted aniline) in a suitable solvent.

-

This nucleophilic aromatic substitution reaction displaces the chlorine atom to form the corresponding 4-aminoquinoline derivative.[4]

-

The final product, a substituted 8-fluoro-2-methylquinolin-4-amine, can be purified by standard techniques such as recrystallization or column chromatography.

-

Potential as a Precursor to Kinase Inhibitors

While no currently marketed drugs are explicitly documented as being synthesized directly from this compound, its structure makes it an ideal precursor for the development of potent kinase inhibitors. Many successful anticancer drugs, such as bosutinib and neratinib, are based on the 4-aminoquinoline scaffold.[4] These drugs often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Representative Signaling Pathway: EGFR Inhibition

Derivatives of this compound, particularly 4-anilinoquinolines, are hypothesized to function as ATP-competitive inhibitors of receptor tyrosine kinases like EGFR. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Figure 3: Representative EGFR signaling pathway targeted by quinoline-based inhibitors.

Conclusion

This compound is a highly valuable and versatile intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The potential for these derivatives to act as potent kinase inhibitors highlights the importance of this scaffold in the ongoing search for novel and effective therapies for cancer and other diseases. This guide provides a foundational understanding and practical protocols to facilitate further research and innovation utilizing this key chemical building block.

References

- 1. EP0877022A1 - Synthesis of the sulfonylpyrimidine derivatives with anticancer activity - Google Patents [patents.google.com]

- 2. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 8-Fluoro-2-methylquinolin-4-ol: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-4-ol and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Their efficacy, however, is intrinsically linked to their tautomeric forms, which dictate their physicochemical properties, receptor-binding interactions, and metabolic stability. This technical guide provides an in-depth analysis of the tautomerism in 8-Fluoro-2-methylquinolin-4-ol, a key heterocyclic building block. We explore the equilibrium between its enol and keto forms, detail the experimental protocols for its characterization, and present a computational framework for predicting its tautomeric preferences. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the quinolin-4-ol core.

Introduction: The Significance of Tautomerism in Quinolin-4-ols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design. For quinolin-4-ol derivatives, the most prevalent form of tautomerism is the keto-enol equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form. The position of this equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2]

The distinct structural and electronic features of each tautomer—such as the arrangement of hydrogen bond donors and acceptors, aromaticity, and dipole moment—govern its interactions with biological targets. Consequently, a thorough understanding and characterization of the predominant tautomeric form of a drug candidate is a critical step in the drug discovery process.

Tautomeric Equilibrium of this compound

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (8-Fluoro-2-methyl-1H-quinolin-4-one). Based on extensive studies of related quinolin-4-ol systems, the equilibrium is expected to strongly favor the keto tautomer in both solution and the solid state.[3][4][5] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide functionality within the keto form.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols for Tautomer Characterization

A multi-pronged approach employing spectroscopic and computational methods is essential for the unambiguous determination of the predominant tautomer of this compound.

Synthesis of this compound

The synthesis of the target compound can be achieved via a cyclocondensation reaction.[6]

Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Heating: Heat the mixture at 140-150 °C for 2 hours.

-

Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether) and heat to 250 °C for 1 hour to facilitate cyclization.

-

Work-up: Cool the reaction mixture and add hexane to precipitate the product.

-

Purification: Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between the keto and enol tautomers.[4]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. The presence of a broad signal corresponding to an N-H proton (typically > 10 ppm) is indicative of the keto form. The enol form would exhibit a sharper O-H signal.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. A downfield signal for the C4 carbon, typically in the range of 170-180 ppm, is characteristic of the carbonyl group in the keto tautomer. In contrast, the C4 carbon in the enol form would resonate at a more upfield chemical shift, typical for an aromatic carbon bearing a hydroxyl group.[4]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide definitive evidence for the presence of the keto form.[4]

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.

-

Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[4] The enol form would lack this prominent C=O stretch and instead show a broad O-H stretching band.

3.2.3. UV-Visible Spectroscopy

The electronic absorption spectra of the keto and enol forms are expected to differ due to variations in their conjugated systems.

Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectra for each solution.

-

Analysis: Compare the absorption maxima (λmax) and molar absorptivities (ε) across the different solvents. Shifts in λmax can provide insights into the solvent's effect on the tautomeric equilibrium.[7]

Computational Modeling

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers.[3][8]

Caption: Workflow for computational analysis of tautomer stability.

Protocol:

-

Structure Building: Construct the 3D structures of both the enol and keto tautomers of this compound using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization and frequency calculations for both tautomers using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[3][8]

-

Solvent Effects: To model the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[8]

-

Energy Calculation: Calculate the single-point energies of the optimized structures.

-

Analysis: Compare the relative energies (ΔE) and Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and predominant form.

Summary of Expected Data

The following tables summarize the expected quantitative data from the experimental and computational analyses, based on established trends for quinolin-4-ol systems.

Table 1: Predicted Spectroscopic Data for Tautomers of this compound

| Spectroscopic Method | Keto Tautomer (Expected) | Enol Tautomer (Expected) |

| ¹H NMR (DMSO-d6) | N-H signal: ~11-12 ppm | O-H signal: ~9-10 ppm |

| ¹³C NMR (DMSO-d6) | C4 signal: ~175 ppm | C4 signal: ~155 ppm |

| IR (Solid State) | C=O stretch: ~1660 cm⁻¹ | Broad O-H stretch: ~3200-3400 cm⁻¹ |

Table 2: Predicted Relative Energies from DFT Calculations

| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) |

| Keto Form | 0 (Reference) | 0 (Reference) |

| Enol Form | > 5 | > 5 |

Conclusion

The tautomeric state of this compound is a critical determinant of its chemical behavior and biological activity. The available evidence from related systems strongly suggests that the keto form, 8-Fluoro-2-methyl-1H-quinolin-4-one, is the predominant tautomer. This guide provides a comprehensive framework of experimental and computational protocols to definitively characterize this equilibrium. For scientists in drug discovery and development, a thorough understanding of the tautomeric landscape of such key scaffolds is indispensable for the rational design of new and effective therapeutic agents.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Predicted ADME Profile of 8-Fluoro-2-methylquinolin-4-ol: A Technical Whitepaper for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chemical entity, 8-Fluoro-2-methylquinolin-4-ol. As the preclinical assessment of pharmacokinetics is a critical determinant of a compound's potential success, this document outlines a predictive profile based on established in silico and in vitro methodologies. The information herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the early stages of the drug discovery pipeline. All quantitative data is presented in a structured format for clarity, and detailed experimental protocols for key ADME assays are provided. Furthermore, this guide includes visualizations of critical workflows and hypothetical signaling pathways to contextualize the compound's potential biological interactions.

Introduction